molecular formula C14H11NO5 B091145 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde CAS No. 15962-63-7

4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde

Cat. No. B091145
CAS RN: 15962-63-7
M. Wt: 273.24 g/mol
InChI Key: BCNMFOKLPNNNQF-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde is a chemical compound that is structurally related to several other compounds studied in the provided papers. Although none of the papers directly analyze this exact compound, they do investigate similar compounds with methoxy, nitro, and benzaldehyde functional groups. These studies provide insights into the properties and behaviors of structurally related compounds, which can be informative for understanding 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde.

Synthesis Analysis

The synthesis of related compounds often involves the formation of Schiff bases, as seen in the green synthesis of Schiff bases from 4-hydroxy-3-methoxybenzaldehyde (vanillin) using various aromatic amines . Additionally, the synthesis of cocrystals, such as the 3-methoxy-4-hydroxybenzaldehyde-2,4,6-trinitrophenol cocrystal, involves slow evaporation solution growth techniques using solvents like ethanol . These methods could potentially be adapted for the synthesis of 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde has been studied using techniques like single-crystal X-ray diffraction and density functional theory (DFT) . These studies reveal the optimized geometry, vibrational frequencies, and molecular orbitals, which are crucial for understanding the structural conformations and intramolecular charge transfer within the molecule.

Chemical Reactions Analysis

Chemical reactions involving related compounds include the formation of red complexes with iron(III) , electrochemical methoxylation , and the inhibition of complex formation by various anions . These reactions are indicative of the reactivity of the functional groups present in the compounds, which can shed light on the potential reactivity of 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using a variety of methods. Vibrational spectroscopy (infrared and Raman), calorimetry (DSC), and optical microscopy have been used to investigate polymorphism . Spectroscopic methods like NMR and UV-vis have been employed to study the electronic properties and to perform quantum chemical investigations . These studies provide valuable information on the absorption spectra, thermodynamic parameters, and molecular electrostatic potentials, which are important for understanding the properties of 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde.

properties

IUPAC Name

4-(4-methoxyphenoxy)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-11-3-5-12(6-4-11)20-14-7-2-10(9-16)8-13(14)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNMFOKLPNNNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368353
Record name 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde

CAS RN

15962-63-7
Record name 4-(4-Methoxyphenoxy)-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15962-63-7
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